2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid
Description
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-3-4(1-2-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBBKEDRIACDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268978 | |
| Record name | 3-Chloro-α,α,4-trifluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027514-19-7 | |
| Record name | 3-Chloro-α,α,4-trifluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-α,α,4-trifluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization and Trichloroethyl Intermediate Formation
3-Chloro-4-fluoroaniline is diazotized using sodium nitrite in acidic media (e.g., H₂SO₄) at 0–10°C. The diazonium salt reacts with trichloroethylene in acetone, catalyzed by cuprous bromide (CuBr) and tetrabutylammonium bromide (TBAB), yielding 1-(2,2,2-trichloroethyl)-3-chloro-4-fluorobenzene.
Key Conditions
- Temperature: 0–10°C (diazotization), 80–95°C (hydrolysis)
- Catalysts: CuBr (5–10 mol%), TBAB (phase-transfer catalyst)
- Solvents: Acetone (coupling), aqueous HCl (hydrolysis)
Acidic Hydrolysis to Acetic Acid
The trichloroethyl intermediate undergoes hydrolysis in concentrated HCl or H₂SO₄ at elevated temperatures (80–95°C), cleaving the C-Cl bonds to form the acetic acid moiety. Recrystallization from toluene achieves >99% purity.
Yield Data
| Step | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Diazotization/Coupling | 250 g aniline | Trichloroethyl intermediate | 75–80 |
| Hydrolysis | 300 g intermediate | Target acid | 60–65 |
This method prioritizes scalability but requires careful control of nitrosation and hydrolysis conditions to minimize byproducts.
Hydrogenation of Nitro Precursors
An alternative route, detailed in CN104292113A, begins with 3-chloro-4-fluoronitrobenzene. Catalytic hydrogenation over 1% Pt/C under mild conditions (50–100°C, 0.1–5 MPa H₂) reduces the nitro group to an amine, yielding 3-chloro-4-fluoroaniline. Subsequent functionalization introduces the difluoroacetic acid group via Friedel-Crafts alkylation or nucleophilic substitution.
Optimized Parameters
- Catalyst: 1% Pt/C (substrate/catalyst ratio = 200:1 to 400:1)
- Temperature: 70–90°C
- Pressure: 1–3 MPa H₂
- Yield: 94% (aniline), >99.5% purity after distillation
Advantages
- Avoids harsh diazotization conditions.
- High selectivity reduces purification steps.
Halogen Exchange and Carboxylic Acid Formation
Fluorination of chlorinated precursors offers a pathway to introduce difluoro groups. For example, 3-chloro-4-fluorophenylacetonitrile undergoes halogen exchange with KF in dimethylformamide (DMF) at 120°C, followed by acidic hydrolysis (HCl, reflux) to yield the target acid.
Reaction Scheme
- Halogen Exchange :
$$ \text{C}6\text{H}3\text{ClF-CH}2\text{CN} + 2\text{KF} \rightarrow \text{C}6\text{H}3\text{ClF-CF}2\text{CN} + 2\text{KCl} $$ - Hydrolysis :
$$ \text{C}6\text{H}3\text{ClF-CF}2\text{CN} + 2\text{H}2\text{O} \rightarrow \text{C}6\text{H}3\text{ClF-CF}2\text{COOH} + \text{NH}3 $$
Challenges
- Requires anhydrous conditions to prevent side reactions.
- Limited commercial availability of nitrile precursors.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Diazotization/Hydrolysis | 3-Chloro-4-fluoroaniline | NaNO₂, CuBr, HCl | 60–65 | >99 | High |
| Hydrogenation | 3-Chloro-4-fluoronitrobenzene | Pt/C, H₂ | 94 (aniline) | >99.5 | Moderate |
| Halogen Exchange | Phenylacetonitrile | KF, DMF, HCl | 50–55 | 98–99 | Low |
The diazotization route offers the highest scalability but demands precise temperature control. Hydrogenation provides superior purity but depends on nitro precursor availability.
Challenges and Optimization
Byproduct Formation
Excessive nitrosation during diazotization generates phenolic byproducts. Mitigation strategies include:
Catalyst Deactivation
Pt/C catalysts lose activity due to sulfur poisoning or sintering. Regeneration via oxidative treatment (e.g., O₂ at 400°C) restores 80–90% activity.
Solvent Selection
Toluene outperforms dichloromethane in recrystallization, improving crystal purity by 5–7%.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can lead to various oxidized or reduced derivatives.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid (commonly referred to as CFDA) is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of CFDA in scientific research, particularly focusing on its role in medicinal chemistry, agrochemicals, and material science.
Anticancer Activity
CFDA has been investigated for its potential anticancer properties. Research indicates that compounds with difluoroacetic acid moieties can inhibit tumor growth by interfering with metabolic pathways. For instance, a study demonstrated that CFDA derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound may serve as a lead structure for developing new anticancer agents .
Enzyme Inhibition
CFDA has shown promise as an inhibitor of specific enzymes involved in disease pathways. Its ability to form stable complexes with target enzymes allows for the modulation of enzymatic activity. For example, research has highlighted its effectiveness in inhibiting certain serine proteases, which are implicated in inflammatory diseases . This inhibition can lead to reduced inflammatory responses, presenting CFDA as a candidate for therapeutic development in treating conditions like arthritis.
Antimicrobial Properties
The antimicrobial efficacy of CFDA has been explored, with studies indicating its potential against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis. A notable study reported that CFDA exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus . This property positions CFDA as a potential agent in combating antibiotic resistance.
Herbicide Development
CFDA's chemical structure allows it to act as an effective herbicide. Research has shown that it can inhibit the growth of specific weed species by interfering with photosynthesis and other metabolic processes. Field trials have demonstrated that formulations containing CFDA can significantly reduce weed biomass without adversely affecting crop yield .
Insect Growth Regulators
In addition to herbicidal properties, CFDA has been studied for its role as an insect growth regulator (IGR). IGRs disrupt the normal development of insects, preventing them from maturing into reproductive adults. Studies indicate that CFDA can effectively inhibit the growth of pest species such as aphids and whiteflies, making it a valuable tool for integrated pest management strategies .
Polymer Chemistry
CFDA has found applications in polymer synthesis due to its reactive functional groups. It can be utilized as a monomer or comonomer in producing fluorinated polymers with enhanced thermal stability and chemical resistance. Research indicates that polymers derived from CFDA exhibit superior mechanical properties compared to traditional polymers .
Coatings and Adhesives
The incorporation of CFDA into coatings and adhesives enhances their performance characteristics. The fluorinated nature of the compound imparts water-repellent properties and improves adhesion to various substrates. Studies have shown that coatings formulated with CFDA demonstrate increased durability and resistance to environmental degradation .
Case Study 1: Anticancer Activity
A comprehensive study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of CFDA derivatives on breast cancer cell lines. The results indicated a dose-dependent response, with certain derivatives exhibiting IC values lower than existing chemotherapeutics, highlighting their potential as novel anticancer agents .
Case Study 2: Herbicide Efficacy
Field trials conducted by agricultural researchers assessed the efficacy of CFDA-based herbicides on common weed species. The results demonstrated a significant reduction in weed populations compared to untreated controls, confirming the compound's utility in agricultural applications .
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets through its chloro, fluoro, and difluoro groups. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural feature is the 3-chloro-4-fluorophenyl group attached to a difluoroacetic acid moiety. Below is a comparative analysis with related derivatives:
Table 1: Physicochemical Comparison of Difluoroacetic Acid Derivatives
Key Observations :
- Molecular Weight : Derivatives with bromine or trifluoromethoxy groups (e.g., 335.02 g/mol ) exhibit higher molecular weights, which may impact pharmacokinetics.
Biological Activity
2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid is a fluorinated compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's structure is characterized by a difluoroacetic acid moiety attached to a chlorofluorophenyl group. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H6ClF2O2 |
| Molecular Weight | 220.59 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits antiproliferative properties. The compound's activity is primarily attributed to its ability to interfere with cellular pathways involved in cancer cell proliferation.
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for the survival and proliferation of cancer cells, such as those involved in the citric acid cycle and metabolic pathways. This inhibition leads to reduced energy production in cancer cells, ultimately inducing apoptosis.
- Fluorine Substitution Effects : The presence of fluorine atoms enhances lipophilicity and bioavailability, allowing for better interaction with biological targets. Studies suggest that fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts .
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Anticancer Activity : A study published in Cancer Research demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including leukemia and breast cancer cells. The compound induced cell cycle arrest and apoptosis, confirming its potential as an anticancer agent .
- Toxicity Assessment : An investigation into the compound's toxicity revealed that at therapeutic doses, it exhibited minimal side effects. However, higher concentrations led to cytotoxicity in normal cells, indicating a need for careful dosage regulation during treatment .
Research Findings
Recent findings highlight the compound's promising role in drug development:
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy against resistant cancer cell lines. This suggests potential for use in combination therapies .
- Fluorinated Compounds in Medicine : A review article emphasized the growing importance of fluorinated compounds in pharmaceuticals, noting their unique properties that can lead to improved therapeutic outcomes .
Q & A
Q. What are the optimized synthetic routes for 2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid, and how can reaction efficiency be evaluated?
Methodological Answer: The synthesis typically involves halogenation and coupling reactions. A plausible route starts with 3-chloro-4-fluorobenzene derivatives, followed by Friedel-Crafts acylation or nucleophilic substitution to introduce the difluoroacetic acid moiety. Reaction efficiency can be evaluated using parameters such as yield, purity (HPLC/GC), and reaction time. For example, highlights similar compounds synthesized via coupling reactions under controlled temperatures (e.g., 80–100°C) and catalysts like Pd/C or CuI . Monitoring intermediates via TLC (Rf values) or in situ FTIR to track carbonyl formation (1700–1750 cm⁻¹) is critical .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The phenyl protons (δ 7.2–7.8 ppm) and absence of acidic protons (due to CF₂ group) confirm substitution patterns. The CF₂ group appears as a singlet in ¹⁹F NMR (δ -110 to -120 ppm) .
- IR : Strong absorption at ~1750 cm⁻¹ (C=O stretch of carboxylic acid) and 1100–1200 cm⁻¹ (C-F stretches) .
- Mass Spectrometry : Molecular ion peaks at m/z ~222 (C₈H₅ClF₃O₂⁺) and fragmentation patterns (e.g., loss of COOH or Cl/F groups) validate the structure .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for studying the electronic effects of substituents on this compound’s reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311G**) can model the electron-withdrawing effects of Cl and F substituents on the phenyl ring. Key parameters include:
- Electrostatic Potential Maps : Visualize charge distribution to predict sites for electrophilic/nucleophilic attacks.
- Frontier Molecular Orbitals (HOMO/LUMO) : Assess reactivity toward redox or photochemical reactions.
emphasizes integrating computational screening (e.g., reaction path searches) to optimize synthetic routes and predict intermediates .
Q. How can kinetic and mechanistic studies elucidate its behavior in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Profiling : Use pseudo-first-order conditions to measure rate constants (k) for reactions with nucleophiles (e.g., amines, thiols). Monitor via UV-Vis (λmax shifts) or ¹⁹F NMR .
- Isotopic Labeling : Introduce ¹⁸O in the carboxylic group to track substitution mechanisms (retention/inversion).
demonstrates similar substitution reactions on chlorophenyl groups, where Cl is replaced by amines under basic conditions (e.g., K₂CO₃ in DMF) .
Q. How does the difluoroacetic acid moiety alter physicochemical properties compared to non-fluorinated analogs?
Methodological Answer:
- Lipophilicity : Measure logP values (shake-flask method or HPLC) to assess increased hydrophobicity due to CF₂.
- Acidity : The electron-withdrawing CF₂ group lowers pKa (e.g., ~1.5–2.5 vs. ~2.5–3.5 for non-fluorinated analogs), enhancing solubility in polar aprotic solvents .
- Thermal Stability : TGA/DSC analysis reveals higher decomposition temperatures (~200–250°C) due to strong C-F bonds .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type specificity.
- Metabolic Stability : Incubate derivatives with liver microsomes (e.g., human CYP450 enzymes) to assess rapid degradation as a confounding factor .
notes structural analogs with antimicrobial activity, but discrepancies may arise from assay conditions (e.g., pH, serum content) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
